Bromine isocyanate
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Overview
Description
Bromine isocyanate is a chemical compound with the formula CBrNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of bromine, nitrogen, carbon, and oxygen atoms, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromine isocyanate can be synthesized through the Hofmann rearrangement, where a primary amide is treated with bromine and a base (usually sodium hydroxide). This reaction forms an intermediate isocyanate, which is not isolated but reacts further to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of sodium hypobromite, which is generated in situ by reacting bromine with sodium hydroxide. This method ensures the efficient transformation of primary amides into isocyanates .
Chemical Reactions Analysis
Types of Reactions: Bromine isocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can react with this compound
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Primary amines.
Substitution: Carbamates and other substituted products
Scientific Research Applications
Bromine isocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various compounds.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of bromine isocyanate involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of carbamic acids, which can further decompose to yield amines and carbon dioxide .
Comparison with Similar Compounds
- Chlorine isocyanate (CClNO)
- Fluorine isocyanate (CFNO)
- Iodine isocyanate (CINCO)
Comparison: Bromine isocyanate is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. For instance, this compound is more reactive than chlorine isocyanate but less reactive than fluorine isocyanate .
Properties
CAS No. |
3644-72-2 |
---|---|
Molecular Formula |
CBrNO |
Molecular Weight |
121.92 g/mol |
IUPAC Name |
bromoimino(oxo)methane |
InChI |
InChI=1S/CBrNO/c2-3-1-4 |
InChI Key |
MLJXWZIVGBBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NBr)=O |
Origin of Product |
United States |
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